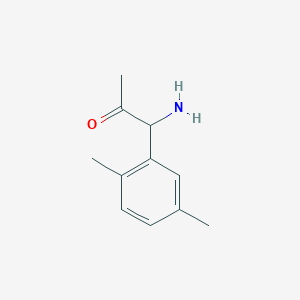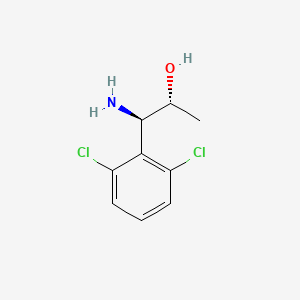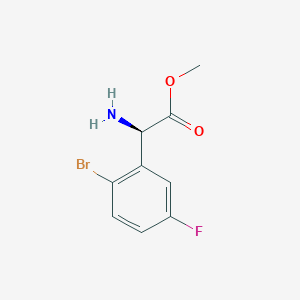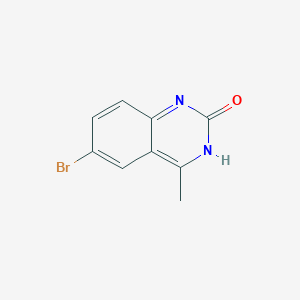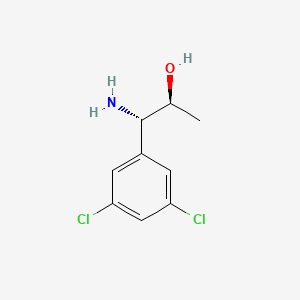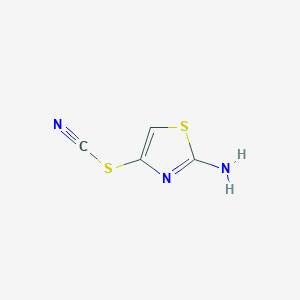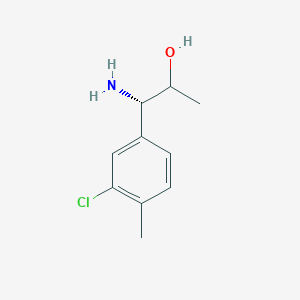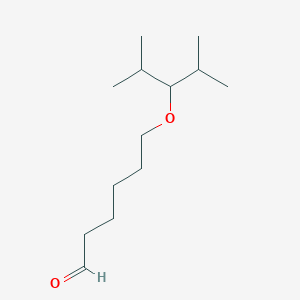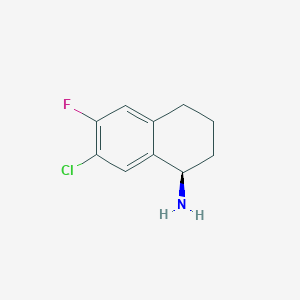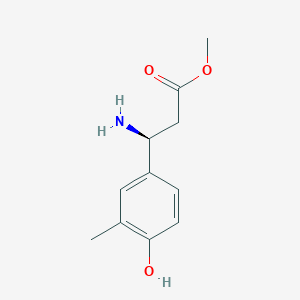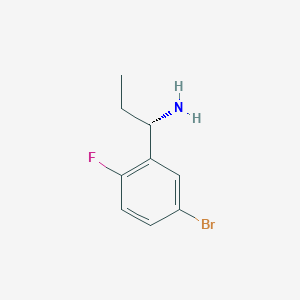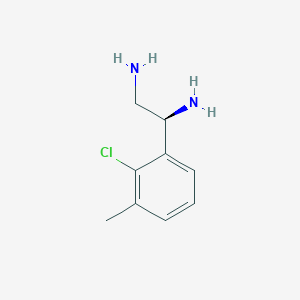
(1S)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and an ethane-1,2-diamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine via reductive amination using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts or chiral auxiliaries can facilitate the selective production of the desired enantiomer.
化学反应分析
Types of Reactions
(1S)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into more saturated amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of more saturated amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(1S)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
作用机制
The mechanism of action of (1S)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved often include signal transduction mechanisms that lead to the desired biological or chemical effect.
相似化合物的比较
Similar Compounds
(1R)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine: The enantiomer of the compound, with different stereochemistry.
1-(2-chloro-3-methylphenyl)ethane-1,2-diamine: The racemic mixture of the compound.
1-(2-chloro-3-methylphenyl)ethane-1-amine: A structurally similar compound with one less amine group.
Uniqueness
(1S)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. This specificity makes it a valuable compound for targeted research and applications.
属性
分子式 |
C9H13ClN2 |
|---|---|
分子量 |
184.66 g/mol |
IUPAC 名称 |
(1S)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13ClN2/c1-6-3-2-4-7(9(6)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3/t8-/m1/s1 |
InChI 键 |
IMRNLUKFCARPHK-MRVPVSSYSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)[C@@H](CN)N)Cl |
规范 SMILES |
CC1=C(C(=CC=C1)C(CN)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine](/img/structure/B13045501.png)

